molecular formula C22H25N3O5S B2562271 N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide CAS No. 1025032-76-1

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide

Cat. No.: B2562271
CAS No.: 1025032-76-1
M. Wt: 443.52
InChI Key: ODQTXOYZZFLIOU-UHFFFAOYSA-N
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Description

This compound is characterized by its complex structure, which includes a piperazine ring, a benzenesulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the acetylation of piperazine to form 4-acetylpiperazine.

    Introduction of the Benzenesulfonyl Group: The next step involves the sulfonylation of the piperazine derivative with benzenesulfonyl chloride to introduce the benzenesulfonyl group.

    Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonylated piperazine derivative with 4-methylbenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzenesulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide can be compared with other similar compounds, such as:

  • N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide
  • N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide

These compounds share similar structural features but differ in the position of the methyl group on the benzamide moiety

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-8-10-18(11-9-16)20(27)23-21(31(29,30)19-6-4-3-5-7-19)22(28)25-14-12-24(13-15-25)17(2)26/h3-11,21H,12-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQTXOYZZFLIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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